1-Fluoro-2,4-dinitrobenzene

Overview

Description

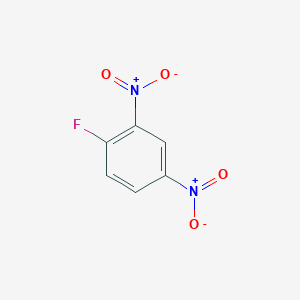

1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger reagent, is an aromatic nitro compound with the molecular formula C₆H₃FN₂O₄ and a molar mass of 186.098 g/mol. It is a yellow crystalline solid widely used in protein sequencing due to its ability to selectively react with primary amino groups (e.g., N-termini of proteins or ε-amino groups of lysine residues) . DNFB is highly electrophilic, owing to the electron-withdrawing effects of the nitro and fluorine substituents, which facilitate nucleophilic aromatic substitution reactions. This reactivity underpins its applications in biochemistry, immunology, and analytical chemistry.

Notably, it has been extensively studied in immunology as a hapten capable of inducing contact hypersensitivity (type IV allergy) in murine models, where it binds to MHC antigens on antigen-presenting cells to activate T lymphocytes .

Mechanism of Action

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger’s reagent, is a chemical compound that plays a significant role in protein sequencing and biochemical research .

Target of Action

The primary target of FDNB is the N-terminal amino acid of polypeptides . The N-terminal amino acid is the start of a protein or peptide sequence and plays a crucial role in protein function and structure.

Mode of Action

FDNB interacts with its targets through a process known as derivatization . It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids . This reaction is essential for the identification of the amino acid sequence in proteins .

Biochemical Pathways

The reaction of FDNB with amino acids leads to the formation of dinitrophenyl-amino acids . These modified amino acids are stable under acid hydrolysis conditions that break peptide bonds . The identity of these amino acids can then be discovered through chromatography , providing valuable information about the protein’s sequence.

Result of Action

The result of FDNB’s action is the production of dinitrophenyl-amino acids . These compounds can be used to determine the sequence of amino acids in a protein . This information is crucial for understanding protein function and can be used in various fields, including drug discovery, disease diagnosis, and biological research.

Action Environment

The action of FDNB can be influenced by various environmental factors. For instance, the pH of the solution can affect the reaction rate, and temperature can influence the stability of the compound . Therefore, these factors must be carefully controlled during the use of FDNB to ensure accurate results.

Biochemical Analysis

Biochemical Properties

1-Fluoro-2,4-dinitrobenzene modifies the N-terminal amino acids of proteins and peptides . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This reaction is used in chromatographic methods and acts as an alkylating agent used in elucidating amino acid sequence in proteins .

Cellular Effects

This compound is a contact-sensitizing hapten, commonly used in experimental studies on contact hypersensitivity . It induces itch model, and atopic dermatitis . Mast cell activation is a key step in the this compound induced sensitivity .

Molecular Mechanism

This compound reacts with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds . The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .

Dosage Effects in Animal Models

In animal models, different doses of this compound have been used to induce severe contact hypersensitivity . Detailed dosage effects in animal models are not fully studied.

Biological Activity

1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is a halogenated aromatic compound with significant biological activity, particularly in the context of protein chemistry and immunology. This article explores its biological properties, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : CHFNO

- Molecular Weight : 186.1 g/mol

- CAS Registry Number : 70-34-8

- Melting Point : 26 °C

- Density : 1.48 g/mL

DNFB is primarily utilized for its ability to modify the N-terminal amino acids of polypeptides, facilitating the sequencing of proteins. It reacts with amine groups to form stable dinitrophenyl derivatives, which can be analyzed through chromatographic techniques .

Protein Modification

DNFB's primary mechanism involves the derivatization of proteins at their N-terminal ends. This reaction is crucial for determining the sequence of amino acids in proteins. The resulting dinitrophenyl-amino acids are stable under acidic conditions, allowing for recovery and identification through chromatography .

Mast Cell Activation

Recent studies have highlighted DNFB's role as a potent allergen that can induce mast cell degranulation independently of serum proteins and IgE. The activation mechanism appears to involve G protein-coupled receptors (GPCRs), leading to phospholipase C activation and subsequent calcium mobilization within cells . This property makes DNFB a valuable tool in studying allergic reactions and contact hypersensitivity.

Biological Applications

- Protein Sequencing : DNFB was historically significant in the sequencing of insulin by Frederick Sanger, which demonstrated its utility in protein chemistry .

- Allergen Research : Studies indicate that DNFB can serve as a model compound for investigating allergic responses, particularly in murine models where it induces mast cell activation and cytokine release .

- Enzyme Inhibition : DNFB has been shown to inhibit various enzymes by modifying critical thiol groups. For instance, it can inactivate fructose diphosphatase and affect mitochondrial enzyme complexes, indicating potential applications in metabolic studies .

Case Study 1: Mast Cell Degranulation

A study investigated the effects of DNFB on rat peritoneal mast cells, revealing that it induced significant degranulation characterized by cytosolic calcium mobilization. The use of inhibitors such as pertussis toxin confirmed the involvement of GPCR signaling pathways in this response .

Case Study 2: Protein Derivatization

In a systematic review, researchers applied DNFB for monitoring human T cell responses to skin sensitizing chemicals. The findings underscored DNFB's relevance in evaluating immunological responses and its potential as a model for understanding allergic contact dermatitis .

Summary Table of Biological Activities

Scientific Research Applications

Protein Sequencing

Sanger's Reagent in Protein Analysis

DNFB is primarily recognized for its role in the Sanger sequencing method, where it reacts with the N-terminal amino acids of proteins and peptides. This reaction forms dinitrophenyl (DNP) derivatives, which can be analyzed to determine the amino acid sequence. Frederick Sanger first utilized this reagent in 1945 to elucidate the structure of insulin, significantly advancing protein chemistry .

Mechanism of Action

The reaction mechanism involves the nucleophilic attack of the amino group of the N-terminal amino acid on the electrophilic fluorine atom of DNFB, resulting in the formation of a stable DNP-amino acid derivative. This derivative is then subjected to chromatographic separation, allowing for identification and quantification .

Chromatographic Applications

Derivatization Techniques

DNFB is extensively used as a derivatizing agent in high-performance liquid chromatography (HPLC). It enhances the detection sensitivity and resolution of amino acids and other polar compounds by converting them into more volatile and detectable derivatives. For instance, DNFB has been effectively employed to derivatize gabapentin in plasma samples for pharmacokinetic studies .

Case Study: HPLC Method Development

A study demonstrated the use of DNFB for the determination of gabapentin in human plasma through pre-column derivatization. The method showed high sensitivity and specificity, making it suitable for clinical applications .

Biochemical Research

Modeling Allergic Reactions

In immunological studies, DNFB has been utilized to induce contact dermatitis in animal models. By applying DNFB to mouse ears, researchers can simulate allergic reactions to study the underlying mechanisms and potential treatments for atopic dermatitis .

Environmental and Toxicological Applications

Metabolite Analysis

Another innovative application involves using DNFB to form dinitrophenyl derivatives of metabolites under alkaline conditions. This technique has been applied in toxicological analysis to identify various compounds in clinical samples, enhancing detection capabilities in forensic science .

Data Tables

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro groups at positions 2 and 4 strongly activate the aromatic ring, making the fluorine atom at position 1 highly susceptible to substitution by nucleophiles.

Table 1: Key SNAr Reactions of 1-Fluoro-2,4-dinitrobenzene

Reactions with Biological Molecules

FDNB reacts with amino and thiol groups in biomolecules, enabling applications in protein sequencing and biochemical labeling.

Protein N-Terminal Analysis

-

Mechanism : FDNB reacts with N-terminal amino acids under mild alkaline conditions (pH 8–9), forming stable dinitrophenyl (DNP) derivatives resistant to acid hydrolysis .

-

Application : Pioneered by Frederick Sanger for insulin sequencing, revealing two polypeptide chains (A and B) linked by disulfide bonds .

Reaction with Cysteine

-

Product : Forms a transient intermediate that rearranges to yield S-(2,4-dinitrophenyl)cysteine, detectable via UV absorption at 360 nm .

-

Kinetics : Pseudo-first-order with a half-life of ~38 minutes at pH 7.0 and 29°C .

Interaction with Mast Cells

-

Effect : Induces histamine release via G protein-coupled receptor activation, involving phospholipase C and Ca²⁺ mobilization .

-

Structure-Activity : Electron density at C1 inversely correlates with degranulation efficiency .

Kinetic Studies in Diverse Solvents

Solvent polarity and hydrogen-bonding capacity significantly influence reaction rates.

Table 2: Solvent Effects on Reaction Kinetics

Q & A

Basic Research Questions

Q. What are the standard protocols for derivatizing amino acids using FDNB in HPLC analysis?

FDNB reacts with primary and secondary amines to form stable dinitrophenyl (DNP) derivatives, enabling UV detection. A typical protocol involves:

- Dissolving the analyte (e.g., amino acids, peptides) in a borate buffer (pH 8–9).

- Adding FDNB (10–20 mM final concentration) and incubating at 60–70°C for 30–60 minutes .

- Quenching the reaction with 0.1 M HCl and extracting unreacted FDNB with organic solvents (e.g., ethyl acetate).

- Analyzing derivatives via reversed-phase HPLC with UV detection at 360 nm .

Q. How does FDNB facilitate protein sequencing in the Sanger method?

FDNB reacts with N-terminal amino groups under alkaline conditions to form DNP-protein adducts. After acid hydrolysis, the DNP-amino acid is isolated and identified via chromatography, providing sequence information. This method is critical for studying post-translational modifications and enzyme active sites .

Q. What safety precautions are necessary when handling FDNB?

FDNB is a skin sensitizer, acute toxin (oral LD₅₀: 100–500 mg/kg), and irritant. Key precautions include:

- Using PPE (gloves, goggles, lab coat) and working in a fume hood.

- Storing in airtight containers at 2–8°C to prevent degradation.

- Disposing of waste via incineration or approved hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for FDNB derivatization of low-abundance analytes?

Optimize pH, temperature, and molar ratios to enhance sensitivity:

- pH : Alkaline conditions (pH 9–10) maximize nucleophilic attack on FDNB’s fluorine atom .

- Temperature : Elevated temperatures (70–80°C) reduce reaction time but may degrade heat-labile compounds .

- Molar Excess : Use a 5:1 FDNB-to-analyte ratio to ensure complete derivatization of trace amines . Validate recovery rates using internal standards (e.g., deuterated analogs) to address matrix effects .

Q. What mechanistic insights explain FDNB’s reactivity in nucleophilic aromatic substitution (SNAr)?

FDNB’s electron-withdrawing nitro groups activate the aromatic ring for SNAr by:

- Stabilizing the negative charge in the Meisenheimer intermediate.

- The fluorine atom acts as a leaving group due to its high electronegativity and weak C–F bond . Comparative studies with 1-chloro-2,4-dinitrobenzene show slower kinetics due to Cl⁻’s poorer leaving group ability .

Q. How can FDNB-based methods resolve contradictions in lysine bioavailability assays?

In agricultural studies, FDNB reacts only with free ε-amino lysine groups, distinguishing bioavailable lysine from protein-bound forms. Discrepancies arise from:

- Sample Preparation : Incomplete hydrolysis or matrix interference (e.g., carbohydrates).

- Reaction Specificity : FDNB may react with other nucleophiles (e.g., thiols). Mitigate by pre-treating samples with reducing agents and validating with spike-recovery experiments .

Q. What are the limitations of FDNB derivatization in metabolomics?

- Selectivity : FDNB reacts with amines, thiols, and hydroxyl groups, complicating multi-analyte detection.

- Sensitivity : UV detection limits (~1 µM) may miss low-concentration metabolites.

- Stability : DNP derivatives degrade under prolonged light exposure. Couple with mass spectrometry (LC-MS/MS) to improve specificity and detection limits .

Comparison with Similar Compounds

The following table compares DNFB with structurally and functionally related compounds, emphasizing reactivity, applications, and biological effects:

Key Findings:

Reactivity and Specificity DNFB is unique in its selectivity for primary amines, making it ideal for protein N-terminal labeling . 1,5-Difluoro-2,4-dinitrobenzene shares structural similarity with DNFB but acts as a bifunctional reagent, enabling chiral separations in amino acid analysis .

Immunological Applications DNFB and DNCB are both haptens used to study contact sensitivity, but DNCB induces stronger T-cell responses due to its ability to modify both lysine and cysteine residues . In murine models, DNFB-induced tolerance is MHC-restricted, selectively inactivating T cells that recognize DNFB in association with parental MHC antigens .

Toxicity and Handling

- DNFB and CDNB are potent glutathione-depleting agents, but DNFB acts faster (minutes vs. hours) .

- 1-Fluoro-2-nitro-4-trimethylammoniobenzene offers a safer alternative for protein modification due to its lower reactivity with nucleophilic side chains .

Biochemical Modifications

- DNFB modification of hemoglobin alters oxygen affinity and eliminates the Bohr effect by disrupting subunit interactions .

- In contrast, 1,2-dichloro-4-nitrobenzene is primarily metabolized by glutathione conjugation, a pathway critical for cellular detoxification .

Research Implications

- DNFB remains indispensable in protein chemistry and immunology due to its precision in labeling and MHC-restricted immunomodulatory effects. However, its toxicity necessitates careful handling.

- Alternatives like 1,5-difluoro-2,4-dinitrobenzene and 1-fluoro-2-nitro-4-trimethylammoniobenzene provide specialized advantages in chiral separations and protein solubility, respectively .

Properties

IUPAC Name |

1-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTKRQAVGJMPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4 | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025331 | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992), Pale yellow solid; [Merck Index] Yellow low melting crystalline solid; mp = 23-26 deg C; [MSDSonline] | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

565 °F at 760 mmHg ; 352 °F at 25 mmHg ; 271 °F at 2 mmHg (NTP, 1992), 296 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1.0 mg/mL at 67.5 °F (NTP, 1992), Soluble in benzene, ether, propylene glycol, Soluble in ethanol; slightly soluble in chloroform, In water, 400 mg/L at 25 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.482 at 68 °F (NTP, 1992) - Denser than water; will sink, Density: 1.4718 g/cu cm at 54 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0024 [mmHg] | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Contact sensitivity to 2,4 dinitrofluorobenzene is maximal six days after sensitization but declines rapidly, due to autoanti-idiotypic antibodies produced by the host. The studies presented here indicate that this down regulation by anti-Id is a C independent active process involving a subset of Ia+ T cells in the immune lymph node cell population. Depleting immune LN cells of Ia+ T cells renders them insensitive to inhibition by anti-Id alone, although the same population is inhibited by treatment anti-Id plus C. This c(M population is rendered sensitive to inhibition by anti-Id alone by adding untreated DNFB sensitized LN cells but not by adding normal LN cells. Further studies showed that suppression by anti-Id activated Ia+ T cells occurs locally at the skin test site and is antigen nonspecific. These data indicate the natural regulation of CS to DNFB by autoanti-Id antibodies involves a negative feedback regulatory loop., Chemokines are involved in the control of dendritic cell (DC) trafficking, which is critical for the immune response, namely in allergic contact dermatitis (ACD). In this work, we investigated by flow cytometry the effect of the contact sensitizers 2,4-dinitrofluorobenzene (DNFB), 1,4-phenylenediamine (PPD) and nickel sulfate (NiSO(4)), on the surface expression of the chemokine receptors CCR6 and CXCR4 in DC. As an experimental model of a DC we used a fetal skin-derived dendritic cell line (FSDC), which has morphological, phenotypical and functional characteristics of skin DC. Our results show that all the skin sensitizers studied decreased the membrane expression of the chemokine receptors CCR6 and CXCR4. In contrast, 2,4-dichloronitrobenzene (DCNB), the inactive analogue of DNFB without contact sensitizing properties, was without effect on the surface expression of these receptors. Lipopolysaccharide (LPS), which induces the maturation of DC, also reduced surface CCR6 and CXCR4 expression., Early changes in gene expression have been identified by cDNA microarray technology. Analysis of draining auricular lymph node tissue sampled at 48 h following exposure to the potent contact allergen 2,4-dinitrofluorobenzene (DNFB) provided examples of up- and down-regulated genes, including onzin and guanylate binding protein 2, and glycosylation-dependent cell adhesion molecule 1 (GlyCAM-1), respectively. Allergen-induced changes in these three genes were confirmed in dose-response and kinetic analyses using Northern blotting and/or reverse transcription-polymerase chain reaction techniques. The results confirmed that these genes are robust and relatively sensitive markers of early changes provoked in the lymph node by contact allergen. Upon further investigation, it was found that altered expression of the adhesion molecule GlyCAM-1 was not restricted to treatment with DNFB. Topical sensitization of mice to a chemically unrelated contact allergen, oxazolone, was also associated with a decrease in the expression of mRNA for GlyCAM-1. Supplementary experiments revealed that changes in expression of this gene are independent of the stimulation by chemical allergens of proliferative responses by draining lymph node cells. Taken together these data indicate that the expression of GlyCAM-1 is down-regulated rapidly following epicutaneous treatment of mice with chemical allergens, but that this reduction is associated primarily with changes in lymph node cell number, or some other aspect of lymph node activation, rather than proliferation., The skin sensitizer 2,4-dinitrofluorobenzene (DNFB) provokes delayed hypersensitivity responses as a result of topical application to the skin. Here, we demonstrate that DNFB modifies proteins in RAW 264.7 cells and skin tissues in NC/Nga mice; we also show the functional involvement of DNFB-induced modification of cellular proteins in the DNFB-induced macrophage inflammatory protein (MIP)-2 gene expression in RAW 264.7 cells. In addition, we demonstrate that DNFB strongly induces reactive oxygen species (ROS) production. Our RT-PCR analysis and reporter gene assays reveal that the DNFB-induced intracellular ROS production is necessary for MIP-2 gene expression by DNFB. We observed that the vitamin C and chemical oxidant scavenger N-acetyl-cysteine have an inhibitory effect on the generation of ROS, the activation of MAP kinase pathways, and the MIP-2 gene expression in DNFB-treated RAW 264.7 cells. These results provide insight into the mechanisms involved in DNFB-induced contact hypersensitivity. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals from ether | |

CAS No. |

70-34-8 | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitrofluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D241E059U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

81.5 to 86.0 °F (NTP, 1992), 25.8 °C | |

| Record name | 2,4-DINITROFLUOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-FLUORO-2,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.